(R)-tetrahydropapaverine
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Overview
Description
(R)-tetrahydropapaverine(1+) is an organic cation that is the conjugate acid of this compound, obtained by protonation of the secondary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a this compound.
Scientific Research Applications
Improved Synthesis for Medical Compounds (R)-Tetrahydropapaverine, as a key intermediate in the synthesis of cisatracurium besylate compounds, has seen improvements in synthesis methods. Chengwen Hua (2007) detailed an enhanced synthesis process from 3,4-dimethoxybenzyl acetonitrile, achieving a yield of 67.8% and a purity of 96% (Hua, 2007).
Neurobiological Properties and Synthesis Challenges The neurobiological properties of Tetrahydropapaverine (THP) and its usage in pharmaceutical compounds have been highlighted. Nakagawa et al. (2014) discussed the challenges in synthesizing THP due to its complex structure and proposed a stepwise production system using engineered Escherichia coli, which achieved a high yield (Nakagawa et al., 2014).
Inhibition of Serotonin Biosynthesis Kim, Kang, and Lee (2004) investigated the inhibitory effects of Tetrahydropapaverine on serotonin biosynthesis in murine mastocytoma P815 cells. They found that Tetrahydropapaverine led to a decrease in serotonin content by inhibiting tryptophan hydroxylase activity (Kim, Kang, & Lee, 2004).
Biosensor Development for Alkaloid Biosynthesis D’Oelsnitz et al. (2021) developed biosensors for alkaloids including Tetrahydropapaverine, which enabled the evolution of a streamlined pathway for its production. This method used evolved enzymes to collapse multiple methylation steps, demonstrating a novel approach in therapeutic alkaloid production (d’Oelsnitz et al., 2021).
Role in Alkaloid Biosynthesis Pathways Han et al. (2010) explored the biosynthesis pathway of papaverine, revealing that Tetrahydropapaverine plays a key role in this process. They provided insights into the metabolic fate of various precursors, including Tetrahydropapaverine, in the biosynthesis of papaverine in Papaver plants (Han et al., 2010).
Antispasmodic Effects and Structural Modifications Chandra et al. (2001) synthesized aryl substituted N-carbamoyl/thiocarbamoyl isoquinolines from Tetrahydropapaverine and evaluated their antispasmodic activities. This research highlights the potential of structurally modified Tetrahydropapaverine derivatives in medical applications (Chandra et al., 2001).
Fermentation-Based Production in Yeast Jamil et al. (2022) demonstrated the fermentation-based production of (S)-tetrahydropapaverine in yeast, paving the way for the clinical production of this molecule and its derivatives like papaverine. This study highlights the potential for sustainable, biologically based production methods (Jamil et al., 2022).
Properties
Molecular Formula |
C20H26NO4+ |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium |
InChI |
InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3/p+1/t16-/m1/s1 |
InChI Key |
YXWQTVWJNHKSCC-MRXNPFEDSA-O |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CC[NH2+]2)OC)OC)OC |
SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CC[NH2+]2)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CC[NH2+]2)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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